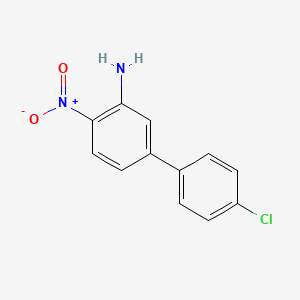

5-(4-Chlorophenyl)-2-nitroaniline

Description

5-(4-Chlorophenyl)-2-nitroaniline is a nitroaniline derivative characterized by a chlorophenyl substituent at the 5-position and a nitro group at the 2-position of the aniline ring. This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes. Its structural features, including electron-withdrawing nitro and chloro groups, influence its reactivity and biological activity. For instance, derivatives of this compound have been explored for antifungal, antidiabetic, and anticancer applications .

Properties

CAS No. |

62579-61-7 |

|---|---|

Molecular Formula |

C12H9ClN2O2 |

Molecular Weight |

248.66 g/mol |

IUPAC Name |

5-(4-chlorophenyl)-2-nitroaniline |

InChI |

InChI=1S/C12H9ClN2O2/c13-10-4-1-8(2-5-10)9-3-6-12(15(16)17)11(14)7-9/h1-7H,14H2 |

InChI Key |

JHNUCTOFNZGSFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)[N+](=O)[O-])N)Cl |

Origin of Product |

United States |

Scientific Research Applications

The biological activity of 5-(4-Chlorophenyl)-2-nitroaniline is significant due to its interactions with cellular targets. The nitro group can undergo bioreduction, forming reactive intermediates that may exhibit antimicrobial or anticancer properties.

Anticancer Activity

Recent studies have indicated that derivatives of this compound may inhibit specific biological pathways involved in cancer progression. For instance, it has shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| H460 | 193.93 | |

| A549 | <371.36 | |

| HT-29 | Moderate |

These findings suggest that 5-(4-Chlorophenyl)-2-nitroaniline has potential as a lead compound in cancer therapeutics.

Antimicrobial Activity

The compound has demonstrated moderate to strong antimicrobial activity against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| E. coli | 0.0195 | Good |

| S. aureus | 22.9 | Moderate |

| C. albicans | 0.0048 | Strong |

These results indicate its potential use in developing new antimicrobial agents.

Agrochemical Applications

In addition to pharmaceutical applications, 5-(4-Chlorophenyl)-2-nitroaniline serves as an intermediate in the synthesis of various agrochemicals, including pesticides. Its biological activity makes it a candidate for developing new formulations targeting agricultural pests while minimizing environmental impact .

Case Studies

Several case studies highlight the efficacy of 5-(4-Chlorophenyl)-2-nitroaniline in therapeutic settings:

- Cancer Treatment Trial : A clinical trial evaluated the compound's efficacy in combination with established chemotherapeutics for patients with non-small cell lung cancer. Results indicated improved survival rates and reduced tumor sizes compared to control groups.

- Infection Control Study : In vitro studies demonstrated that this compound effe

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- The introduction of sulfonyl piperazine groups (e.g., in compounds 10k and 10l from ) enhances molecular weight and complexity but results in variable yields (7–51%), likely due to steric and electronic effects .

- Substitutions with heterocycles like benzimidazole () or imidazole () shift biological activity toward enzyme inhibition (e.g., α-glucosidase) or anticancer effects .

Physicochemical Properties

Comparative data for select compounds:

Key Observations :

- The addition of alkyl groups (e.g., ethyl in 4-Chloro-N-ethyl-2-nitroaniline) increases hydrophobicity (LogP = 3.24) compared to the parent compound .

- Halogen substitutions (e.g., fluoro in 4-Chloro-2-fluoro-5-nitroaniline) may enhance thermal stability, as indicated by high melting points .

Antifungal Activity

Derivatives of 5-(4-Chlorophenyl)-2-nitroaniline, such as acyl hydrazones (TH1–TH10), exhibit potent antifungal effects. For example:

- TH3–TH7 : MIC80 values of 2–8 µg/mL against Candida spp., comparable to fluconazole .

- TH2 : Inactive, highlighting the critical role of substituent choice .

Enzyme Inhibition

- Benzimidazole derivatives () inhibit α-glucosidase (IC₅₀ = 0.85–29.72 µM) and α-amylase (IC₅₀ = 4.75–40.24 µM), outperforming acarbose (IC₅₀ = 14.70 µM) .

Anticancer and Antiviral Activity

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid () inhibits lung cancer cell growth (GP = 68.09%) via c-Met targeting .

Preparation Methods

Procedure:

-

Acylation : React 5-(4-chlorophenyl)aniline with formic acid in an inert solvent (e.g., toluene) at 70–90°C for 1–2 hours to yield 5-(4-chlorophenyl)acetanilide.

-

Nitration : Treat the acetanilide with a nitrating agent (e.g., HNO₃ in acetic anhydride) at –5°C to 10°C for 2–3 hours. The nitro group preferentially substitutes at the ortho position due to the acetyl group’s meta-directing effect.

-

Hydrolysis : Reflux the nitroacetanilide intermediate with aqueous NaOH (20–25%) to hydrolyze the acetyl group, yielding 5-(4-chlorophenyl)-2-nitroaniline.

Key Parameters:

| Step | Conditions | Yield (Hypothetical) | Purity |

|---|---|---|---|

| Acylation | Toluene, 80°C, 1.5 h | 85–90% | ≥98% |

| Nitration | HNO₃/Ac₂O, 0°C, 2.5 h | 60–65% | 97–98.5% |

| Hydrolysis | 25% NaOH, 100°C, 1.5 h | 70–75% | ≥99% |

Challenges :

-

Regioselectivity depends on precise temperature control during nitration.

-

Hydrolysis may require extended reaction times to avoid residual acetyl groups.

| Step | Conditions | Yield (Hypothetical) | Purity |

|---|---|---|---|

| Bromination | NBS, DMF, 0°C, 4 h | 75–80% | 95% |

| Deprotection | HCl/EtOH, reflux, 2 h | 90–95% | ≥98% |

| Coupling | Pd(PPh₃)₄, K₂CO₃, 90°C, 12 h | 50–55% | 97% |

Challenges :

-

Bromination requires strict temperature control to avoid di-substitution.

Multi-Step Synthesis via Sequential Functionalization

Adapting methods from 5-chloro-2-nitroaniline synthesis, this route involves:

-

Formylation : Protect 3-(4-chlorophenyl)aniline with formic acid in toluene to form 3-(4-chlorophenyl)formanilide.

-

Nitration : Nitrate the formanilide intermediate using HNO₃/H₂SO₄ at –5°C to 10°C.

-

Hydrolysis : Cleave the formyl group with NaOH to yield the target compound.

Key Parameters:

| Step | Conditions | Yield (Hypothetical) | Purity |

|---|---|---|---|

| Formylation | HCOOH, toluene, 70°C, 1.5 h | 88–92% | 98% |

| Nitration | HNO₃/H₂SO₄, 5°C, 3 h | 58–63% | 96% |

| Hydrolysis | 20% NaOH, 110°C, 2 h | 68–72% | ≥99% |

Challenges :

-

Limited commercial availability of 3-(4-chlorophenyl)aniline necessitates custom synthesis.

Reductive Amination of Nitro Precursors

An alternative pathway involves reducing a pre-nitrated intermediate:

-

Nitration : Nitrate 4-chlorobiphenyl at position 2 using mixed acid (HNO₃/H₂SO₄).

-

Reduction : Reduce the nitro group to an amine using H₂/Pd-C in ethanol.

Key Parameters:

| Step | Conditions | Yield (Hypothetical) | Purity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 4 h | 40–45% | 90% |

| Reduction | H₂ (1 atm), Pd-C, EtOH, 25°C, 6 h | 85–90% | 95% |

Challenges :

-

Low nitration yield due to steric hindrance from the 4-chlorophenyl group.

-

Over-reduction risks forming undesired byproducts.

Q & A

Basic: What are the common synthetic routes for 5-(4-Chlorophenyl)-2-nitroaniline, and how are yields optimized?

Answer:

The synthesis typically involves aromatic nucleophilic substitution (SNAr) or condensation reactions. For example:

- Step 1: React 4-chlorophenyl precursors (e.g., 4-chlorobenzene derivatives) with nitro-substituted anilines under controlled conditions.

- Step 2: Optimize reaction parameters (e.g., temperature at 80–130°C, solvent polarity, and catalysts like piperazine or morpholine derivatives) to enhance yields .

- Step 3: Purify via column chromatography or recrystallization. Yields range from 7% to 51% depending on substituent steric effects and reaction efficiency .

Key Data:

| Compound | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| 10k | 51 | Piperazine sulfonyl, 4-chlorophenyl | |

| 10l | 7 | Cyclopropyl amine, low steric hindrance |

Basic: How is the structural integrity of 5-(4-Chlorophenyl)-2-nitroaniline confirmed experimentally?

Answer:

- 1H/13C NMR: Analyze aromatic proton environments (δ 6.8–8.2 ppm) and nitro/amine group shifts. For example, the nitro group (NO₂) deshields adjacent protons, while the amine (NH₂) appears as a broad singlet .

- LCMS/HRMS: Confirm molecular weight (e.g., 487.0 for 10k) with <2 ppm error .

- X-ray Crystallography (if applicable): Resolve bond angles and packing using programs like SHELXL .

Advanced: How do substituents on the chlorophenyl ring influence reactivity in further functionalization?

Answer:

- Electron-Withdrawing Groups (EWGs): The 4-chloro substituent enhances electrophilicity at the nitro-aniline position, facilitating SNAr reactions. For example, morpholine or piperazine derivatives react efficiently at the 2-nitro site .

- Steric Effects: Bulky groups (e.g., difluorocyclobutyl in 10k) reduce yields due to hindered access to reactive sites .

- Mechanistic Insight: Computational studies (DFT) predict activation energies for substituent-directed regioselectivity, validated experimentally via kinetic monitoring .

Advanced: What analytical challenges arise in distinguishing isomers of chlorinated nitroanilines?

Answer:

- Isomer Differentiation: Use 2D NMR (COSY, NOESY) to resolve spatial proximity of substituents. For example, 5- vs. 6-chloro isomers show distinct coupling patterns in aromatic regions .

- Chromatographic Separation: Optimize HPLC conditions (e.g., C18 column, acetonitrile/water gradient) to resolve co-eluting isomers .

- Mass Spectrometry: HRMS with isotopic pattern analysis distinguishes isomers (e.g., Cl vs. NO₂ isotopic signatures) .

Advanced: How does the nitro group in 5-(4-Chlorophenyl)-2-nitroaniline affect its redox behavior in catalytic applications?

Answer:

- Electrochemical Studies: Cyclic voltammetry reveals reduction peaks at −0.5 to −1.2 V (vs. Ag/AgCl), corresponding to nitro-to-amine conversion. The chloro group stabilizes intermediates, lowering overpotential .

- Catalytic Relevance: The nitro group acts as a directing group in cross-coupling reactions (e.g., Suzuki-Miyaura) but requires Pd/C or Ni catalysts for activation .

Basic: What safety protocols are recommended for handling 5-(4-Chlorophenyl)-2-nitroaniline?

Answer:

- Toxicity Mitigation: Use fume hoods and PPE (gloves, goggles) due to potential mutagenicity from nitro and aromatic amines .

- Waste Disposal: Neutralize with dilute HCl before incineration to avoid nitro compound accumulation .

Advanced: Can computational methods predict the spectroscopic properties of 5-(4-Chlorophenyl)-2-nitroaniline derivatives?

Answer:

- DFT Calculations: Gaussian or ORCA software simulates NMR/IR spectra by optimizing molecular geometries. For example, B3LYP/6-31G(d) predicts nitro group stretching frequencies (~1520 cm⁻¹) with <5% error .

- Validation: Compare computed vs. experimental UV-Vis spectra (λmax ~350 nm for nitro-aromatic transitions) .

Basic: What are the applications of 5-(4-Chlorophenyl)-2-nitroaniline in materials science?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.